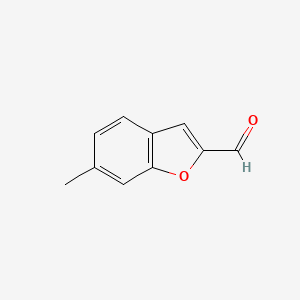![molecular formula C15H17NO B1519042 3-[(2-苯乙氧基)甲基]苯胺 CAS No. 1039862-68-4](/img/structure/B1519042.png)
3-[(2-苯乙氧基)甲基]苯胺
描述
3-[(2-Phenylethoxy)methyl]aniline is an organic compound characterized by its phenyl and aniline groups
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-phenylethanol and aniline.
Reaction Steps: The process involves the formation of an ether linkage between the phenylethanol and aniline through a nucleophilic substitution reaction.
Conditions: The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and under reflux conditions to ensure complete conversion.
Industrial Production Methods:
Scale-Up: The industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.
Purification: The compound is purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels.
Types of Reactions:
Oxidation: 3-[(2-Phenylethoxy)methyl]aniline can undergo oxidation to form various oxidized products, such as quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Typical reagents include halogens for electrophilic substitution and nucleophiles like hydroxyl groups for nucleophilic substitution.
Major Products Formed:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Reduced amine derivatives.
Substitution Products: Halogenated or hydroxylated derivatives.
科学研究应用
Chemistry: 3-[(2-Phenylethoxy)methyl]aniline is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs targeting various diseases. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 3-[(2-Phenylethoxy)methyl]aniline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The specific pathways involved depend on the biological context and the type of reaction it undergoes.
相似化合物的比较
3-(2-Phenylethoxy)propan-1-amine: Similar structure but with an amine group instead of an aniline group.
3-(2-Phenylethoxy)phenylboronic acid: Contains a boronic acid group instead of an aniline group.
Uniqueness: 3-[(2-Phenylethoxy)methyl]aniline is unique due to its combination of phenyl and aniline groups, which provides distinct chemical and biological properties compared to its similar compounds.
This comprehensive overview highlights the significance of 3-[(2-Phenylethoxy)methyl]aniline in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
属性
IUPAC Name |
3-(2-phenylethoxymethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c16-15-8-4-7-14(11-15)12-17-10-9-13-5-2-1-3-6-13/h1-8,11H,9-10,12,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYCXHQIDKKZBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOCC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


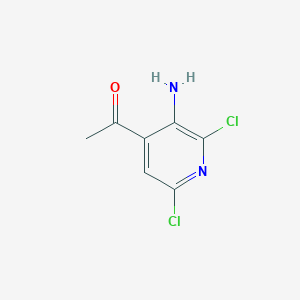

![2-amino-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B1518965.png)
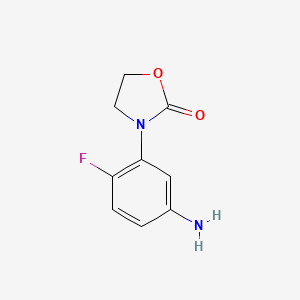

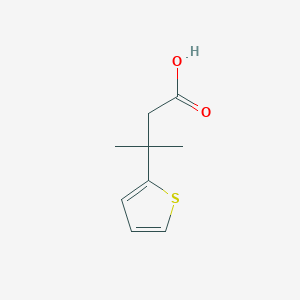

![1-[(3-Aminophenyl)methyl]piperidin-2-one](/img/structure/B1518972.png)
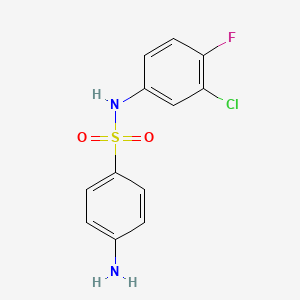


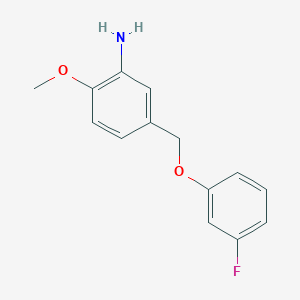
![5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1518980.png)
